molecular formula C18H21N3O3 B3082104 4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid CAS No. 1119451-16-9

4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid

Cat. No.: B3082104
CAS No.: 1119451-16-9
M. Wt: 327.4 g/mol
InChI Key: NUZKOTZNMRMDJO-UHFFFAOYSA-N
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Description

The compound “4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid” is a chemical with the molecular formula C18H21N3O3 and a molecular weight of 327.39 . It is used for proteomics research .


Synthesis Analysis

The synthesis of compounds similar to “this compound” involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can be divided into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 327.39 and a molecular formula of C18H21N3O3 .

Scientific Research Applications

Antibacterial Agents

Research has shown that derivatives of 4-oxoquinoline-3-carboxylic acids, closely related to the compound , exhibit potent antibacterial activity against a range of bacteria, including both gram-positive and gram-negative strains. For instance, certain substituted 1,4-dihydro-4-oxoquinoline-3-carboxylic acids have demonstrated significant efficacy against pathogens such as Pseudomonas aeruginosa (Miyamoto et al., 1990).

Synthesis of Key Intermediates

The compound has been explored as an intermediate in the synthesis of therapeutic agents. A novel route for synthesizing 4-aminonicotinic acid, a key intermediate for cardiovascular and cerebrovascular drugs, starting from isoquinoline has been reported, highlighting the utility of related compounds in pharmaceutical synthesis (He Jun-hua, 2010).

Molecular Docking and Structural Studies

Molecular docking and structural analysis of similar compounds have revealed their potential as candidates for nonlinear optical materials due to their significant hyperpolarizabilities and other electronic properties. Such studies provide insights into the reactivity and biological activities of these compounds, suggesting potential applications in developing new pharmacological agents (Vanasundari et al., 2018).

Enhancement of Transdermal Permeation

Derivatives of 4-oxobutanoic acid with tertiary amino groups have been studied for their efficacy as transdermal permeation enhancers. Such compounds, including those with pyrrolidin-1-yl groups, have shown promising results in facilitating the transdermal delivery of therapeutic agents, thereby expanding the applications of these compounds in topical formulations and drug delivery systems (Farsa et al., 2010).

Future Directions

The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules could be a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Properties

IUPAC Name

4-[(4-methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-12-10-16(21-8-2-3-9-21)20-15-5-4-13(11-14(12)15)19-17(22)6-7-18(23)24/h4-5,10-11H,2-3,6-9H2,1H3,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZKOTZNMRMDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)NC(=O)CCC(=O)O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201155157
Record name 4-[[4-Methyl-2-(1-pyrrolidinyl)-6-quinolinyl]amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-16-9
Record name 4-[[4-Methyl-2-(1-pyrrolidinyl)-6-quinolinyl]amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[4-Methyl-2-(1-pyrrolidinyl)-6-quinolinyl]amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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